4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride

Carbonic anhydrase inhibition Glaucoma Primary sulfonamide pharmacophore

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride (CAS 293306-72-6, molecular formula C₁₀H₈ClNO₃S, MW 257.69) is a heteroaryl-substituted benzenesulfonyl chloride building block in which a 2-methyl-1,3-oxazol-5-yl moiety is appended at the para position of the phenyl ring. It belongs to the class of oxazole-containing sulfonyl chlorides that serve as key intermediates for constructing primary sulfonamide pharmacophores via chemoselective sulfochlorination-ammonolysis sequences.

Molecular Formula C10H8ClNO3S
Molecular Weight 257.69 g/mol
CAS No. 293306-72-6
Cat. No. B1523249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride
CAS293306-72-6
Molecular FormulaC10H8ClNO3S
Molecular Weight257.69 g/mol
Structural Identifiers
SMILESCC1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H8ClNO3S/c1-7-12-6-10(15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
InChIKeyACSNDJTZQWNDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride (CAS 293306-72-6): Procurement-Relevant Identity and Core Characteristics


4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride (CAS 293306-72-6, molecular formula C₁₀H₈ClNO₃S, MW 257.69) is a heteroaryl-substituted benzenesulfonyl chloride building block in which a 2-methyl-1,3-oxazol-5-yl moiety is appended at the para position of the phenyl ring . It belongs to the class of oxazole-containing sulfonyl chlorides that serve as key intermediates for constructing primary sulfonamide pharmacophores via chemoselective sulfochlorination-ammonolysis sequences [1]. The compound is the direct synthetic precursor of 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide (CAS 952-33-0), an antiglaucomatous drug candidate designated oxazopt that has demonstrated picomolar human carbonic anhydrase II (hCA II) inhibition and in vivo intraocular pressure-lowering efficacy comparable to the marketed drug dorzolamide [2][3].

Why Generic Sulfonyl Chlorides Cannot Replace 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride in Target-Oriented Synthesis


The 2-methyl-1,3-oxazol-5-yl substituent at the para position of the benzenesulfonyl chloride scaffold is not a passive structural decoration; it dictates the geometry, electronic character, and biological recognition of downstream sulfonamide products in ways that generic sulfonyl chlorides such as tosyl chloride (4-methylbenzenesulfonyl chloride), unsubstituted benzenesulfonyl chloride, or even regioisomeric oxazolyl-benzenesulfonyl chlorides cannot replicate [1][2]. The oxazole ring provides a specific hydrogen-bond-accepting surface that engages both the hydrophobic and hydrophilic sub-pockets of the carbonic anhydrase active site, enabling the picomolar binding affinity and >10,000-fold isoform selectivity observed for the derived sulfonamide [1]. Substitution with a thiazole analog, a differently positioned oxazole isomer, or a simple methyl group eliminates this precise spatial and electronic complementarity, resulting in orders-of-magnitude loss of potency and selectivity [1]. Furthermore, the 2-methyl group on the oxazole ring modulates both the reactivity of the sulfonyl chloride toward nucleophiles and the metabolic stability of the final sulfonamide, parameters that are not adjustable with unsubstituted or non-heterocyclic sulfonyl chlorides [2][3].

Quantitative Differentiation Evidence: 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride vs. Closest Analogs


Picomolar hCA II Inhibition by the Derived Sulfonamide — Three Orders of Magnitude More Potent than Acetazolamide

The sulfonamide derived from 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride inhibits human carbonic anhydrase II (hCA II) in the low picomolar range (Ki < 1 nM), compared to the standard CA inhibitor acetazolamide which exhibits a Ki of 12.5 nM against hCA II — representing an approximately >1,000-fold potency advantage [1][2]. Furthermore, this compound series demonstrates >10,000-fold selectivity for cytosolic isoforms hCA I and hCA II over the membrane-bound tumor-associated isoforms hCA IX and hCA XII, a selectivity window not achieved by simple benzenesulfonamides or clinically used sulfonamide CA inhibitors such as acetazolamide [1].

Carbonic anhydrase inhibition Glaucoma Primary sulfonamide pharmacophore

In Vivo Intraocular Pressure (IOP) Reduction Comparable to Dorzolamide in a Rabbit Model of Ocular Hypertension

The 1,3-oxazole-based sulfonamide derived from the target sulfonyl chloride was evaluated head-to-head against dorzolamide (a marketed topical CA inhibitor) in a rabbit model of ocular hypertension. When applied as eye drops, the compound produced IOP-lowering efficacy comparable to that of dorzolamide [1]. This demonstrates that the in vivo pharmacodynamic effect is not merely a consequence of CA inhibition potency but also reflects adequate corneal permeability and ocular bioavailability — properties imparted by the specific physicochemical profile of the 2-methyloxazole-benzenesulfonamide scaffold [1][2].

Ocular hypertension Glaucoma therapeutics In vivo efficacy

High-Resolution X-Ray Crystallographic Validation of the Binding Mode at 1.30 Å Resolution

The cocrystal structure of the sulfonamide derivative with human carbonic anhydrase II has been solved at 1.30 Å resolution (PDB ID: 5NEA), revealing the precise coordination of the primary sulfonamide zinc-binding group to the catalytic Zn²⁺ ion and the specific interactions of the 2-methyl-1,3-oxazol-5-yl moiety with the hydrophobic and hydrophilic sub-pockets of the enzyme active site [1]. An additional structure with bovine carbonic anhydrase II at 1.50 Å resolution (PDB ID: 23ON) confirms the conserved binding mode across species [2]. This high-resolution structural information is not available for sulfonamides derived from generic sulfonyl chlorides and provides a rational basis for structure-guided optimization of this chemotype [1].

Structural biology X-ray crystallography Ligand–protein binding mode

Antibacterial Potentiation of Carbapenems and Aminoglycosides Against Antibiotic-Resistant Strains

The sulfonamide derivative 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide (oxazopt) was evaluated for its ability to potentiate the antimicrobial action of meropenem (a carbapenem) and gentamicin (an aminoglycoside) against antibiotic-resistant Gram-positive bacteria — Enterococcus faecium and Enterococcus faecalis — as well as the Gram-negative bacterium Escherichia coli. A combined potentiated effect was demonstrated in vitro [1]. This antimicrobial potentiation activity, combined with antimonooxidase effects, represents a polypharmacological profile that is not observed with sulfonamides derived from non-heterocyclic sulfonyl chlorides such as tosyl chloride [1].

Antimicrobial resistance Antibiotic potentiation Gram-positive bacteria

Multigram-Scale Synthetic Feasibility via Chemoselective Sulfochlorination Confirmed for Development

The synthesis of 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride has been demonstrated via a chemoselective sulfochlorination methodology that directly converts 1,3-oxazolyl-benzenes to the corresponding sulfonyl chlorides, bypassing the need for pre-functionalized arenes [1]. The 2017 follow-up study explicitly reports that both lead 1,3-oxazole-based compounds — including the sulfonamide derived from this sulfonyl chloride — were 'conveniently synthesized on multigram scale,' a critical milestone for preclinical development that distinguishes this compound from research-grade heteroaryl sulfonyl chlorides lacking demonstrated scalability [2]. Additionally, a 2023 publication describes an alternative synthetic route to the sulfonamide via a diazotization reaction, providing a complementary production method [3].

Process chemistry Multigram synthesis Chemoselective sulfochlorination

Evidence-Backed Procurement Scenarios for 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride (CAS 293306-72-6)


Glaucoma Drug Discovery: Synthesis of Picomolar hCA II Inhibitors with In Vivo-Validated IOP-Lowering Efficacy

Procurement is indicated for medicinal chemistry programs developing next-generation topical carbonic anhydrase inhibitors for glaucoma and ocular hypertension. The sulfonamide derived from this building block inhibits hCA II in the picomolar range, demonstrates >10,000-fold selectivity over off-target membrane-bound CA isoforms, and has been validated in a rabbit model of ocular hypertension with efficacy comparable to the marketed drug dorzolamide [1][2]. The high-resolution X-ray crystal structure (PDB 5NEA, 1.30 Å) provides a rational basis for structure-guided lead optimization [3].

Antimicrobial Resistance: Dual-Action Polypharmacology Combining CA Inhibition with Antibiotic Potentiation

The oxazopt sulfonamide derived from this building block exhibits a combined potentiated effect with meropenem and gentamicin against antibiotic-resistant Gram-positive (E. faecium, E. faecalis) and Gram-negative (E. coli) bacteria, alongside antimonooxidase activity [4]. This polypharmacological profile supports procurement for programs targeting ophthalmic infections where both intraocular pressure control and antimicrobial coverage are clinically relevant, or for standalone antibacterial sulfonamide discovery leveraging the oxazole pharmacophore.

Chemical Biology Tool Development: Isoform-Selective Carbonic Anhydrase Probes

The >10,000-fold selectivity window of the derived sulfonamide for cytosolic hCA I/II over membrane-bound hCA IX/XII makes this building block suitable for synthesizing chemical probes to dissect the physiological roles of specific carbonic anhydrase isoforms [1]. Researchers requiring a validated, scalable sulfonyl chloride intermediate for generating isoform-selective CA inhibitors — with publicly available structural data confirming the binding mode — should prioritize this compound over generic alternatives.

Structure-Based Drug Design: Co-Crystallization and Fragment Elaboration Starting Point

The availability of two independent, publicly deposited X-ray crystal structures (PDB 5NEA at 1.30 Å with human CA II, and PDB 23ON at 1.50 Å with bovine CA II) makes this building block an attractive starting point for fragment-based and structure-guided drug design campaigns targeting carbonic anhydrases [3][5]. The unambiguous electron density for the 2-methyloxazole moiety in the active site enables rational elaboration of the chemotype, a feature not available with uncharacterized sulfonyl chloride building blocks.

Quote Request

Request a Quote for 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.